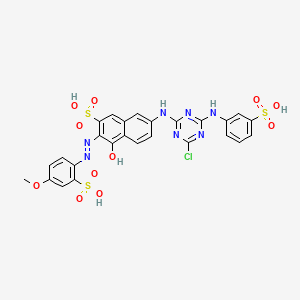
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-2-one is a fluorinated organic compound characterized by its high fluorine content. This compound is part of a class of perfluorinated chemicals known for their unique properties, such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptan-2-one typically involves the fluorination of heptan-2-one precursors. One common method is the electrochemical fluorination (ECF) process, where the precursor is subjected to an electric current in the presence of hydrogen fluoride (HF) under controlled conditions. Another method is the direct fluorination using elemental fluorine (F2) gas, which requires stringent safety measures due to the highly reactive nature of fluorine.
Industrial Production Methods: In an industrial setting, the production of this compound is often carried out in specialized reactors designed to handle fluorine gas safely. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reaction time to ensure the desired product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the fluorination process.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,6,6,7,7,7-Nonafluoroheptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of perfluorinated alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring strong bases or catalysts.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids, such as perfluorobutanoic acid.
Reduction: Perfluorinated alcohols or aldehydes, depending on the specific conditions.
Substitution: Various perfluorinated derivatives, depending on the nucleophile used.
Scientific Research Applications
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound's hydrophobic properties make it useful in studying membrane interactions and protein folding.
Medicine: Perfluorinated compounds are investigated for their potential use in medical imaging and drug delivery systems.
Industry: Its chemical resistance and thermal stability make it suitable for use in coatings, lubricants, and other industrial applications.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,7,7,7-Nonafluoroheptan-2-one exerts its effects depends on its specific application. In general, its high fluorine content imparts unique physical and chemical properties, such as increased stability and hydrophobicity. These properties can influence molecular interactions, such as binding to biological targets or altering the behavior of materials.
Molecular Targets and Pathways:
Chemical Interactions: The compound can interact with various chemical species, altering reaction pathways and product distributions.
Biological Interactions: In biological systems, it may interact with cell membranes or proteins, affecting their structure and function.
Comparison with Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptan-2-one is part of a broader class of perfluorinated compounds. Similar compounds include:
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: A related alcohol derivative.
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: A related iodinated derivative.
Uniqueness: What sets this compound apart is its specific structure and the presence of the ketone functional group, which influences its reactivity and applications compared to other perfluorinated compounds.
Properties
CAS No. |
86358-19-2 |
|---|---|
Molecular Formula |
C7H5F9O |
Molecular Weight |
276.10 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptan-2-one |
InChI |
InChI=1S/C7H5F9O/c1-3(17)2-4(8,9)5(10,11)6(12,13)7(14,15)16/h2H2,1H3 |
InChI Key |
YBLYWKGTXUNAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Methano-1H-1,2,4-triazolo[4,3-A]azepine](/img/structure/B15348696.png)
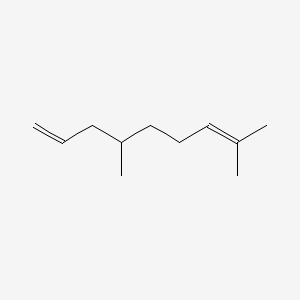
![2-[(1E,3E)-4-anilinobuta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate](/img/structure/B15348726.png)
![N-[9-(4-methylphenyl)iminofluoren-2-yl]benzamide](/img/structure/B15348727.png)
![Benzoic acid, 2-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-, disodium salt](/img/structure/B15348731.png)
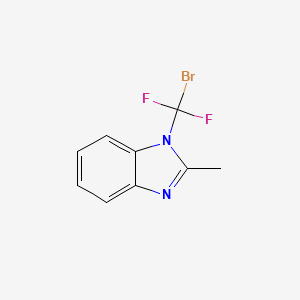

![Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B15348747.png)
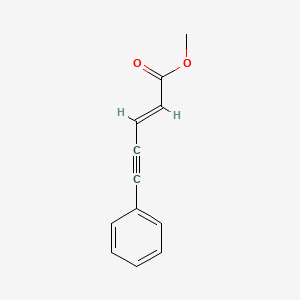
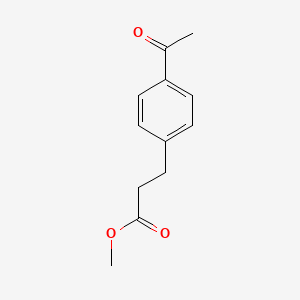

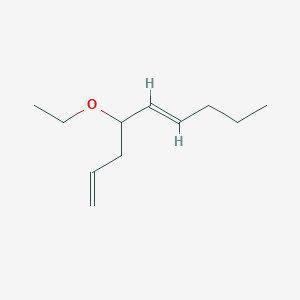
![4-[4-[2-(4-Ethoxycarbonyl-4-phenylpiperidin-1-yl)ethyl]anilino]-4-oxobutanoic acid](/img/structure/B15348780.png)
